molecular formula C21H40O4 B022335 (R)-12-Hydroxyoleic acid, monoester with propane-1,2-diol CAS No. 26402-31-3

(R)-12-Hydroxyoleic acid, monoester with propane-1,2-diol

Cat. No. B022335
CAS RN: 26402-31-3
M. Wt: 356.5 g/mol
InChI Key: JZSMZIOJUHECHW-GTJZZHROSA-N
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Description

Oleic acid is a monounsaturated fatty acid found in various animal and vegetable fats. Propane-1,2-diol, or propylene glycol, is a synthetic organic compound with a wide range of uses in the food and pharmaceutical industries . When oleic acid reacts with propane-1,2-diol, it forms an ester. This reaction is known as esterification.


Synthesis Analysis

The synthesis of similar compounds typically involves the esterification of the carboxylic acid (in this case, oleic acid) with the alcohol (here, propane-1,2-diol) . This reaction is often catalyzed by an acid.


Molecular Structure Analysis

The molecular structure of this compound would include the long hydrocarbon chain of oleic acid, attached to a propane-1,2-diol molecule via an ester linkage .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the characteristics of its components. For example, oleic acid is a liquid at room temperature, while propylene glycol is a viscous, colorless liquid .

Safety And Hazards

The safety and hazards of this compound would also depend on its components. Both oleic acid and propylene glycol are generally considered safe for use in foods and cosmetics, but may cause irritation in some individuals .

properties

IUPAC Name

2-hydroxypropyl 12-hydroxyoctadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O4/c1-3-4-5-12-15-20(23)16-13-10-8-6-7-9-11-14-17-21(24)25-18-19(2)22/h10,13,19-20,22-23H,3-9,11-12,14-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSMZIOJUHECHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OCC(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30865285
Record name 2-Hydroxypropyl 12-hydroxyoctadec-9-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30865285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 9-Octadecenoic acid, 12-hydroxy-, monoester with 1,2-propanediol, (9Z,12R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2-Hydroxypropyl 12-hydroxyoctadec-9-enoate

CAS RN

142-56-3, 26402-31-3
Record name 2-Hydroxypropyl 12-hydroxy-9-octadecenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Octadecenoic acid, 12-hydroxy-, monoester with 1,2-propanediol, (9Z,12R)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (R)-12-hydroxyoleic acid, monoester with propane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.321
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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